

Application Notes and Protocols for NSC61610 in an Influenza Mouse Model

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Compound of Interest		
Compound Name:	NSC61610	
Cat. No.:	B1680230	Get Quote

These application notes provide a comprehensive overview of the use of **NSC61610** in a preclinical influenza mouse model, detailing its dosage, administration, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals investigating novel host-targeted therapeutics for influenza virus infection.

Introduction

NSC61610 is a ligand for Lanthionine Synthetase C-Like 2 (LANCL2), a therapeutic target for immunoinflammatory diseases.[1][2] Oral administration of **NSC61610** has been shown to ameliorate the severity of influenza A (H1N1) virus infection in mice by modulating the host immune response.[1][3] Unlike traditional antiviral drugs that target the virus directly, **NSC61610** works by activating the LANCL2 pathway, which leads to a reduction in pulmonary inflammation and an enhancement of regulatory immune responses, ultimately improving recovery and survival rates.[1][3]

Mechanism of Action

NSC61610 functions as a host-targeted therapeutic by activating the LANCL2 pathway. This activation initiates a cascade of immunomodulatory effects that help to control the excessive inflammation often associated with severe influenza infection. The key mechanisms include:

Downregulation of Pro-inflammatory Cytokines: Oral treatment with NSC61610 leads to a
decrease in the expression of tumor necrosis factor-alpha (TNF-α) and monocyte
chemoattractant protein-1 (MCP-1) in the lungs.[1][2]



- Reduction of Neutrophil Infiltration: The compound significantly reduces the infiltration of neutrophils into the lungs, a major contributor to lung pathology during influenza infection.[1]
- Induction of Interleukin-10 (IL-10): NSC61610 treatment increases the number of IL-10-producing CD8+ T cells and macrophages in the lungs during the resolution phase of the disease.[1][3] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and promoting tissue repair.

The therapeutic effects of **NSC61610** are dependent on both LANCL2 and IL-10, as the absence of either abrogates the compound's ability to accelerate recovery.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating **NSC61610** in an influenza mouse model.

Parameter	Value/Description	Reference
Compound	NSC61610	[1]
Dosage	20 mg/kg/day	[1]
Administration Route	Oral gavage	[1]
Animal Model	8- to 10-week-old C57BL/6 wild-type mice	[1]
Influenza Virus	Influenza A H1N1/California/04/09	[1]
Infection Dose	350 pfu/mouse, intranasally	[1]
Treatment Schedule	Daily from day 0 to day 12 post-infection	[1]
Mortality Rate (Day 12)	30% (NSC61610) vs. 60% (Control)	[1]
Key Efficacy Outcomes	Reduced disease activity, decreased lung inflammation, and epithelial necrosis.	[1]



Experimental Protocols

This section provides a detailed methodology for an in vivo study of **NSC61610** in an influenza mouse model, based on published research.[1]

Animal Model and Husbandry

- Species/Strain: C57BL/6 wild-type mice
- Age: 8-10 weeks
- Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Influenza Virus Infection

- Virus Strain: Influenza A H1N1/California/04/09
- Infection Procedure:
 - Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
 - Administer 350 plaque-forming units (pfu) of the influenza virus in a volume of 50 μL of sterile phosphate-buffered saline (PBS) via the intranasal route.

NSC61610 Formulation and Administration

- Formulation:
 - Prepare a stock solution of NSC61610.
 - For oral administration, formulate NSC61610 in PBS containing 25 mg of 2-hydroxypropylbeta-cyclodextrin (HPBCD) per mg of NSC61610 to enhance solubility.
- Control Vehicle: Prepare a vehicle control solution consisting of sterile PBS with the same concentration of HPBCD as the treatment group.
- Administration:



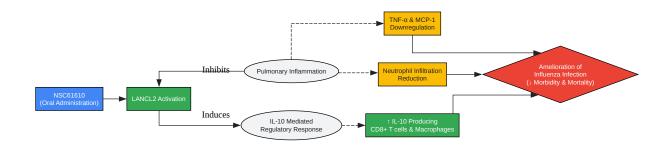
- Administer NSC61610 orally by gavage at a dosage of 20 mg/kg/day.
- Administer an equal volume of the vehicle control to the control group.
- Treatment should be given daily, at 24-hour intervals, starting on the day of infection (day
 and continuing until day 12 post-infection.

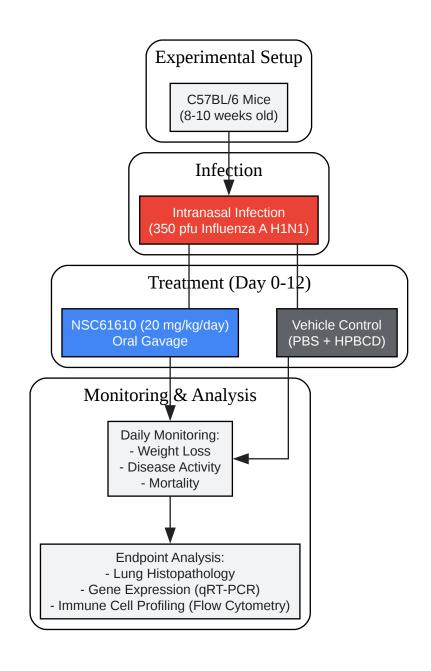
Monitoring and Endpoint Analysis

- Daily Monitoring: Monitor mice daily for signs of disease, including weight loss, ruffled fur, lethargy, and respiratory distress. A disease activity score can be used for quantitative assessment.
- · Mortality: Record mortality daily.
- Histopathology: At selected time points (e.g., days 3, 7, and 12 post-infection), euthanize a
 subset of mice and collect lung tissues for histopathological analysis. Tissues should be fixed
 in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with
 hematoxylin and eosin (H&E). Score sections for epithelial necrosis and leukocytic
 infiltration.
- Gene Expression Analysis: Isolate RNA from lung tissue to quantify the mRNA expression of relevant genes such as LANCL2, IFN-α, TNF-α, and MCP-1 using quantitative real-time PCR (qRT-PCR).
- Flow Cytometry: Prepare single-cell suspensions from lung tissue to analyze immune cell populations by flow cytometry. Stain cells with antibodies against markers for neutrophils, macrophages, CD4+ T cells, CD8+ T cells, and IL-10 to quantify changes in these populations.

Visualizations Signaling Pathway of NSC61610 in Ameliorating Influenza Infection









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